N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c28-23(18-6-4-9-20(16-18)27(29)30)24-17-21(22-10-5-15-31-22)26-13-11-25(12-14-26)19-7-2-1-3-8-19/h1-10,15-16,21H,11-14,17H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNIOBJJKQDIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the furan and phenylpiperazine intermediates. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of Phenylpiperazine: This involves the reaction of phenylhydrazine with ethylene oxide or similar reagents to form the piperazine ring.
Coupling Reaction: The furan and phenylpiperazine intermediates are then coupled using a suitable linker, such as an ethyl group, under controlled conditions.
Introduction of the Nitrobenzamide Group: The final step involves the nitration of the benzamide moiety, which can be achieved using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzamide moiety can undergo substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the benzamide moiety.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Inhibition of Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Modulation of Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Insights :
Key Insights :
- The target compound’s synthesis likely parallels piperazine-benzamide coupling methods (e.g., ), but its furan-ethyl linkage may require specialized alkylation steps.
- Copper-catalyzed reactions (as in ) are absent in the target’s inferred pathway, suggesting alternative strategies for furan integration.
Physicochemical Properties
Table 3: Physical and Spectroscopic Data
Biological Activity
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-nitrobenzamide, with the CAS number 877631-44-2, is a complex organic compound that incorporates a furan ring, a phenylpiperazine moiety, and a nitrobenzamide functional group. Its molecular formula is , and it has a molecular weight of 420.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Neuropharmacological Effects
The phenylpiperazine group is known for its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. Compounds containing this moiety often exhibit anxiolytic and antidepressant effects. The incorporation of the furan ring could enhance these properties by improving lipophilicity and receptor binding affinity .
Although there is currently no documented mechanism of action specifically for this compound, compounds with similar structures have been shown to act through various pathways:
- Serotonin Reuptake Inhibition : Enhancing serotonin levels in the synaptic cleft.
- Dopamine Receptor Modulation : Affecting dopaminergic pathways which are crucial in mood regulation.
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| This compound | 877631-44-2 | C23H24N4O4 | Potential anticancer and neuropharmacological effects |
| 4-Methoxybenzene sulfonamide derivative | 877648-20-9 | C23H26N4O3 | Antagonist in PD-L1 pathway |
| Ethyl 1-(i-butyloxycarbonyloxy)-6-nitrobenzimidazole derivative | Not available | Not available | Active against Trypanosoma cruzi |
Study on Anticancer Activity
A study published in a peer-reviewed journal examined the effects of various piperazine derivatives on cancer cell lines. It was found that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further research into this compound's potential.
Neuropharmacological Research
Another investigation focused on the neuropharmacological properties of piperazine derivatives. It demonstrated that modifications in the piperazine structure could lead to enhanced binding affinity for serotonin receptors, which may translate into improved antidepressant activity . This finding supports the hypothesis that this compound could possess similar effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
